![molecular formula C16H12N2O4 B14300883 7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one CAS No. 113361-75-4](/img/structure/B14300883.png)
7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzopyran ring system, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-methyl-7-hydroxycoumarin with a hydrazine derivative, followed by cyclization and oxidation reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydrazine derivatives, and substituted benzopyran compounds .
Applications De Recherche Scientifique
7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoic acid
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
Uniqueness
7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one is unique due to its specific structural features, such as the presence of both a benzopyran ring and a hydrazine moiety.
Propriétés
Numéro CAS |
113361-75-4 |
|---|---|
Formule moléculaire |
C16H12N2O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
7-hydroxy-8-[(4-hydroxyphenyl)diazenyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C16H12N2O4/c1-9-8-14(21)22-16-12(9)6-7-13(20)15(16)18-17-10-2-4-11(19)5-3-10/h2-8,19-20H,1H3 |
Clé InChI |
AVZQOCXPGWWIQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2N=NC3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


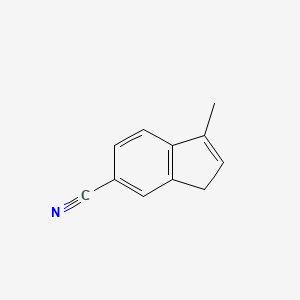
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
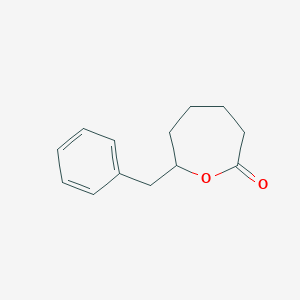
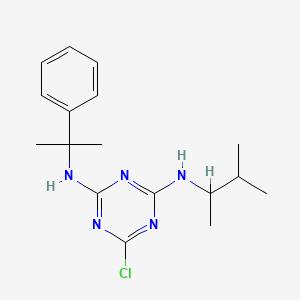
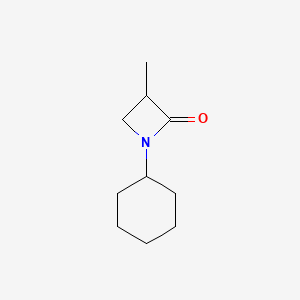
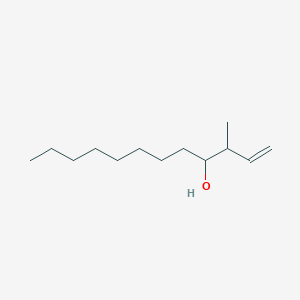
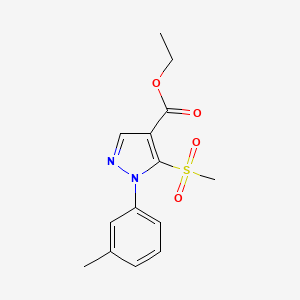
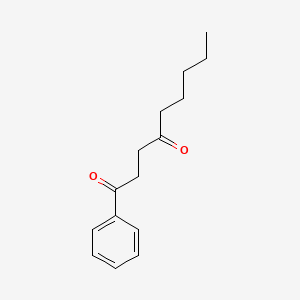
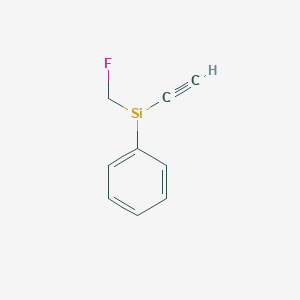
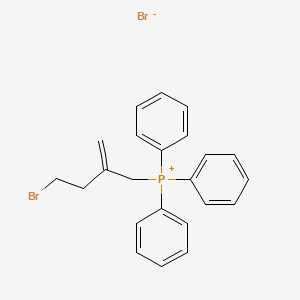
![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
